Guaiacin B
Description
Properties
Molecular Formula |
C47H76O17 |
|---|---|
Molecular Weight |
913.1 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C47H76O17/c1-42(2)14-16-47(41(58)64-40-35(56)33(54)31(52)26(20-49)61-40)17-15-45(6)22(23(47)18-42)8-9-28-44(5)12-11-29(43(3,4)27(44)10-13-46(28,45)7)62-38-36(57)37(24(50)21-59-38)63-39-34(55)32(53)30(51)25(19-48)60-39/h8,23-40,48-57H,9-21H2,1-7H3/t23-,24-,25+,26+,27-,28+,29-,30+,31+,32-,33-,34+,35+,36+,37-,38-,39-,40-,44-,45+,46+,47-/m0/s1 |
InChI Key |
LCMURMAVBYASPU-VVOATYSYSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |
Synonyms |
guaiacin B oleanolic acid-3-O-(glucopyranosyl-1-3-arabinopyranosyl)-28-1-glucopyranosyl este |
Origin of Product |
United States |
Scientific Research Applications
Biochemical Properties and Mechanisms
Enzymatic Activity
Guaiacin B has been shown to activate alkaline phosphatase, an enzyme crucial for dephosphorylation processes in metabolic pathways. This activation enhances cellular differentiation and promotes osteoblast activity, which is vital for bone health. Studies indicate that this compound significantly increases alkaline phosphatase activity and collagen synthesis in osteoblast cultures, suggesting its potential as a therapeutic agent for osteoporosis .
Cellular Effects
The compound influences cellular signaling pathways, particularly the Wnt/β-Catenin pathway, which is essential for cell proliferation and differentiation. In vitro studies demonstrate that this compound enhances gene expression related to osteogenesis, thereby promoting bone formation and health .
Scientific Research Applications
Osteoblast Differentiation
A study conducted on mouse osteoblast cultures demonstrated that this compound significantly increased alkaline phosphatase activity by 50% compared to controls. This effect was mediated through the estrogen receptor pathway, highlighting its potential for bone health interventions.
Neuroprotective Effects
Research published in Pharmacology Biochemistry and Behavior indicated that this compound effectively reduced neuronal death induced by glutamate toxicity in cultured rat neurons. The compound's ability to inhibit excitotoxicity suggests its potential application in treating neurodegenerative diseases such as Alzheimer's.
Antimicrobial Activity
In a study focused on dental health, this compound exhibited notable antibacterial activity against Streptococcus mutans, the primary bacterium associated with dental caries. The findings suggest that this compound could be developed into a preventive treatment for oral diseases.
Q & A
Q. What are the recommended methodologies for isolating and characterizing Guaiacin B from natural sources?
- Methodological Answer : Isolation typically employs chromatographic techniques (e.g., HPLC, column chromatography) with solvent systems optimized for yield and purity. Researchers should validate compound identity using NMR, mass spectrometry, and FT-IR. Detailed protocols, including solvent ratios and instrumentation parameters, must be documented in the main text or supplementary materials to ensure reproducibility. For novel compounds, elemental analysis and X-ray crystallography may further confirm structure .
Q. How should initial pharmacological screenings for this compound be designed to ensure reliability?
- Methodological Answer : Screenings should include dose-response assays (e.g., IC₅₀ determination) with triplicate biological replicates and controls (vehicle, positive/negative controls). Predefine statistical thresholds (e.g., p < 0.05) and use ANOVA or non-parametric tests for variability analysis. Include cytotoxicity assays (e.g., MTT) to distinguish bioactivity from nonspecific toxicity. Data should be reported with confidence intervals and raw values in supplementary tables .
Q. What literature search strategies are effective for identifying foundational studies on this compound?
- Methodological Answer : Use Boolean operators (e.g., "this compound" AND "synthesis" OR "bioactivity") across multiple databases (PubMed, Scopus, Web of Science) to minimize bias. Avoid over-reliance on Google Scholar due to incomplete coverage. Screen abstracts for relevance, apply PRISMA-like flow diagrams to track study selection, and cite primary sources over reviews. Document search dates and keywords for transparency .
Advanced Research Questions
Q. What systematic approaches can resolve contradictory findings in this compound’s reported mechanisms of action?
- Methodological Answer : Conduct a meta-analysis by aggregating data from heterogeneous studies (e.g., differing cell lines, concentrations). Use subgroup analyses to isolate confounding variables (e.g., solvent used, exposure duration) and funnel plots to assess publication bias. Validate hypotheses with orthogonal assays (e.g., knockout models, siRNA silencing). Reproduce key experiments under standardized conditions to verify claims .
Q. How can structure-activity relationship (SAR) studies of this compound derivatives be rigorously designed?
- Methodological Answer : Synthesize analogs with targeted functional group modifications (e.g., hydroxylation, methylation) and test bioactivity in standardized assays (e.g., enzyme inhibition). Pair experimental data with computational modeling (molecular docking, QSAR) to predict binding affinities. Compile results in comparative tables, highlighting trends (e.g., increased lipophilicity correlates with membrane permeability). Publish synthetic routes and spectral data for reproducibility .
Q. What strategies enhance reproducibility in this compound research protocols?
- Methodological Answer : Standardize protocols by providing exact reagent concentrations, equipment settings (e.g., HPLC gradients), and environmental conditions (temperature, pH). Use certified reference materials and report batch-specific variability. Share raw data, analysis code, and spectral files in open repositories (e.g., Zenodo). Journals should mandate adherence to ARRIVE or MIAME guidelines for methodological transparency .
Q. How can researchers integrate primary data with secondary literature to contextualize this compound findings?
- Methodological Answer : Compare experimental results (e.g., IC₅₀ values, spectroscopic data) with published datasets using statistical equivalence testing. Highlight discrepancies in methodologies (e.g., extraction solvents, assay endpoints) that may explain variations. Use systematic reviews to identify knowledge gaps and propose follow-up studies. Cite conflicting findings in discussion sections to frame future work .
Methodological Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
